5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one
Description
This chromen-4-one derivative features a flavone backbone substituted with morpholine groups at the 6- and 8-positions. Synthesized via silica gel chromatography (petroleum ether:ethyl acetate = 8:2), it exhibits a molecular weight of 453.63 [M+H]+ and a reported melting point range of 172–194.3°C, though discrepancies in melting points (172°C vs.
Properties
IUPAC Name |
5,7-dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c28-20-14-21(17-4-2-1-3-5-17)33-25-19(16-27-8-12-32-13-9-27)23(29)18(24(30)22(20)25)15-26-6-10-31-11-7-26/h1-5,14,29-30H,6-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUYDBIXNWYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCOCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Phenylchromenone derivatives and morpholine.
Reaction Steps:
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.
Case Study : A study demonstrated that the compound effectively scavenged reactive oxygen species (ROS) in vitro, showing potential for applications in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory effects are of high interest.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5,7-Dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one | 15 | Inhibition of NF-kB pathway |
| Aspirin | 40 | COX inhibition |
| Curcumin | 25 | Multiple pathways |
This table illustrates the potency of the compound compared to established anti-inflammatory agents.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells.
Case Study : In a laboratory setting, the compound was tested on various cancer cell lines (e.g., breast and colon cancer). Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM.
Pharmacological Insights
The pharmacological profile of this compound suggests potential use as:
- A therapeutic agent in cancer treatment.
- A protective agent against oxidative damage in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs vary in substituents at the 6- and 8-positions, impacting molecular weight, solubility, and bioactivity:
*Calculated based on molecular formulas.
Discussion: Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Hydroxyl and morpholine groups enhance solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., TyrRS).
- Steric Effects : Bulky substituents (e.g., prenyl, phenylthio) improve target specificity but may reduce synthetic yields.
- Ring Size and Basicity : Piperidine and pyrrolidine introduce varying basicity, influencing cellular uptake and metabolic stability.
Biological Activity
5,7-Dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one, a compound belonging to the flavonoid class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₂O₄
- Molecular Weight : 339.35 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptotic Pathway Activation : It activates caspases (caspase-3, -8) and promotes the cleavage of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, facilitating programmed cell death .
- Microtubule Disruption : Similar to other flavonoids, it interferes with microtubule dynamics, which is crucial for mitotic spindle formation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 0.85 | G2/M arrest, apoptosis |
| Hep3B (Liver Cancer) | 1.81 | Microtubule disruption |
| A549 (Lung Cancer) | 0.90 | Caspase activation |
| NCI/ADR-RES (Breast) | 1.53 | Inhibition of tubulin polymerization |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways:
- Cyclooxygenase Inhibition : It shows potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in the arachidonic acid pathway .
- Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and inhibits NF-kB activity.
Table 2: Anti-inflammatory Activity Data
| Assay | Concentration Tested (µg/ml) | Inhibition (%) |
|---|---|---|
| COX Enzyme | 100 | >80 |
| LOX Enzyme | 100 | >80 |
| TNF-alpha Production | 100 | Significant |
| DPPH Radical Scavenging | 250 | 40 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
- Enzyme Inhibition : By inhibiting COX and LOX enzymes, it reduces the synthesis of inflammatory mediators.
- Regulation of Signaling Pathways : The modulation of NF-kB and other signaling pathways plays a crucial role in its anti-inflammatory effects .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating various diseases:
- Cancer Treatment : Clinical trials are underway to evaluate its efficacy as an adjunct therapy in combination with conventional chemotherapy agents.
- Chronic Inflammatory Diseases : Its use in conditions like rheumatoid arthritis and inflammatory bowel disease is being explored due to its dual action on inflammation and cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
